Cas no 54687-66-0 (3-Hydroxymethyl-s-triazolo3,4-aphthalazine)

3-Hydroxymethyl-s-triazolo3,4-aphthalazine Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Triazolo[3,4-a]phthalazine-3-methanol
- 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
- [1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol
- [1,2,4]triazolo[3,4-a]phthalazin-3-yl-methanol
- 3-hydroxymethyl-s-triazolo<CTK1H1302
- 3-Hydroxymethyl-s-triazolo<phthalazin
- 3-Hydroxymethyltriazolophthalazine
- 3-Ohmtp
- Q27288172
- RL977557T9
- 1,2,4-Triazolo(3,4-a)phthalazine-3-methanol
- {[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHANOL
- UNII-RL977557T9
- FT-0669856
- starbld0002047
- AKOS030240019
- 54687-66-0
- ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
- 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine, AldrichCPR
- DTXSID30969979
- 3-Hydroxymethyl-S-triazolo(3,4-A)phthalazine
- 3-Hydroxymethyl-s-triazolo3,4-aphthalazine
-
- Inchi: InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
- InChI Key: BZYKRGSMRXJBCF-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=NN3C2=NN=C3CO
Computed Properties
- Exact Mass: 200.07000
- Monoisotopic Mass: 200.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3Ų
- XLogP3: 0.1
Experimental Properties
- Density: 1.53
- Melting Point: 218-220°C
- Refractive Index: 1.785
- PSA: 63.31000
- LogP: 0.76980
3-Hydroxymethyl-s-triazolo3,4-aphthalazine Security Information
3-Hydroxymethyl-s-triazolo3,4-aphthalazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Hydroxymethyl-s-triazolo3,4-aphthalazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H948370-500mg |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 500mg |
$ 500.00 | 2023-09-07 | ||
TRC | H948370-250mg |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 250mg |
$261.00 | 2023-05-18 | ||
1PlusChem | 1P00DFVA-100mg |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 98% | 100mg |
$128.00 | 2025-02-26 | |
TRC | H948370-100mg |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 100mg |
$ 138.00 | 2023-09-07 | ||
A2B Chem LLC | AG26294-1g |
3-HYDROXYMETHYL-S-TRIAZOLO[3,4-A]PHTHALAZINE |
54687-66-0 | 1g |
$2700.00 | 2024-04-19 | ||
TRC | H948370-2g |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 2g |
$1295.00 | 2023-05-18 | ||
TRC | H948370-1g |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 1g |
$ 943.00 | 2023-09-07 | ||
A2B Chem LLC | AG26294-200mg |
3-HYDROXYMETHYL-S-TRIAZOLO[3,4-A]PHTHALAZINE |
54687-66-0 | 200mg |
$1163.00 | 2024-04-19 | ||
1PlusChem | 1P00DFVA-250mg |
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine |
54687-66-0 | 98% | 250mg |
$220.00 | 2025-02-26 |
3-Hydroxymethyl-s-triazolo3,4-aphthalazine Related Literature
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on 3-Hydroxymethyl-s-triazolo3,4-aphthalazine
Introduction to 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS No. 54687-66-0)
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a compound with the CAS number 54687-66-0, is a unique and versatile molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolophthalazines, which are known for their diverse biological activities and potential therapeutic applications. The chemical structure of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine features a triazolo ring fused to a phthalazine core, with a hydroxymethyl group attached at the 3-position. This specific arrangement of functional groups imparts unique properties that make it an intriguing candidate for various scientific investigations.
The synthesis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine typically involves multi-step processes, including the formation of the triazolo and phthalazine rings, followed by the introduction of the hydroxymethyl group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction times and improved yields. This method utilizes readily available starting materials and mild reaction conditions, making it highly suitable for large-scale production.
In terms of its physical and chemical properties, 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a solid at room temperature with a molecular weight of approximately 251.25 g/mol. It exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays. The compound is also stable under standard laboratory conditions, although it should be stored away from moisture and light to prevent degradation.
The biological activities of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine have been extensively studied, revealing its potential as a lead compound for drug development. One of the most notable properties is its anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry in 2020 demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The mechanism of action involves the modulation of NF-κB signaling pathways, which are central to inflammatory responses.
Beyond its anti-inflammatory effects, 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine has shown promise in cancer research. Preclinical studies have indicated that it possesses potent antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. A key finding from these studies is that the compound induces apoptosis through the activation of caspase-dependent pathways. Additionally, it has been shown to inhibit angiogenesis by targeting VEGF signaling, which is crucial for tumor growth and metastasis.
The pharmacokinetic profile of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine has also been investigated to assess its suitability as a therapeutic agent. In vivo studies using animal models have demonstrated that it exhibits good oral bioavailability and favorable pharmacokinetic parameters. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. It has a moderate half-life, allowing for once-daily dosing regimens in clinical settings.
Toxicity studies have revealed that 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is generally well-tolerated at therapeutic doses. However, like many small molecules with potent biological activities, it may exhibit some side effects at higher concentrations. Preclinical safety assessments have identified potential hepatotoxicity as a concern, although this can be managed through dose optimization and monitoring liver function parameters.
The potential applications of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine extend beyond inflammation and cancer treatment. Recent research has explored its use in neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies have shown that this compound can reduce oxidative stress and neuroinflammation in neuronal cell models, suggesting its potential as a neuroprotective agent. Additionally, it has been found to enhance cognitive function in animal models of AD by modulating cholinergic signaling pathways.
In conclusion, 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS No. 54687-66-0) is a multifaceted compound with a wide range of biological activities and therapeutic potentials. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a promising lead compound in the field of medicinal chemistry.
54687-66-0 (3-Hydroxymethyl-s-triazolo3,4-aphthalazine) Related Products
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)




